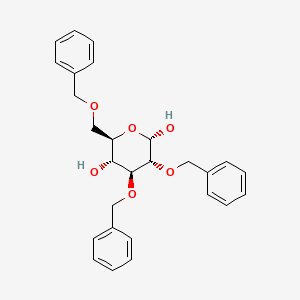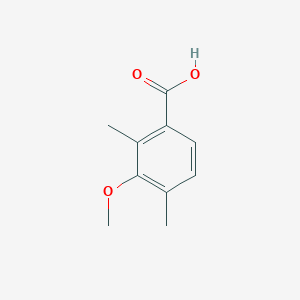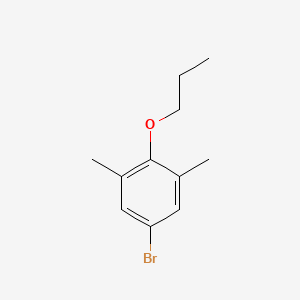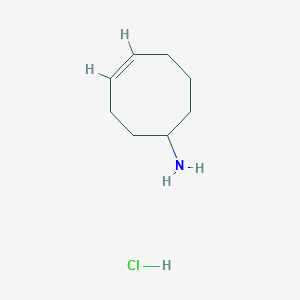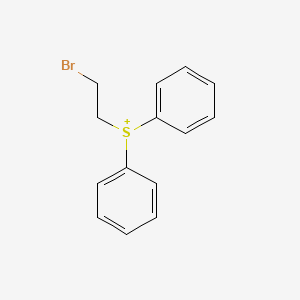
(2-Bromoethyl)diphenylsulfonium
Overview
Description
(2-Bromoethyl)diphenylsulfonium is a chemical compound with the molecular formula C14H14BrS. It is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used as a reagent in various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Bromoethyl)diphenylsulfonium can be synthesized through the reaction of diphenylsulfoxide with 2-bromoethanol in the presence of a strong acid, such as trifluoromethanesulfonic acid. The reaction typically occurs at room temperature and yields this compound trifluoromethanesulfonate .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethyl)diphenylsulfonium undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cyclization Reactions: It can be used in cyclization reactions to form cyclic compounds.
Vinylation Reactions: It acts as a vinylation reagent in Sonogashira cross-coupling reactions with terminal alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Cyclization: Cyclization reactions often involve the use of bases like potassium carbonate (K2CO3) and are conducted at room temperature.
Vinylation: The vinylation reactions are catalyzed by palladium (Pd) and copper (Cu) catalysts and proceed smoothly at 25°C.
Major Products Formed
Substitution Reactions: The major products are substituted diphenylsulfonium compounds.
Cyclization Reactions: The products are cyclic compounds such as spirocyclopropanes.
Vinylation Reactions: The products are 1- and 2-unsubstituted 1,3-enynes.
Scientific Research Applications
(2-Bromoethyl)diphenylsulfonium has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules and intermediates.
Medicine: It is involved in the synthesis of pharmaceutical compounds and drug intermediates.
Industry: It is used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Bromoethyl)diphenylsulfonium involves the formation of reactive intermediates that facilitate various chemical reactions. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In vinylation reactions, it acts as a vinylation reagent, enabling the formation of carbon-carbon double bonds .
Comparison with Similar Compounds
Similar Compounds
- Diphenyl(vinyl)sulfonium triflate
- (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate
Uniqueness
This compound is unique due to its ability to participate in a wide range of chemical reactions, including substitution, cyclization, and vinylation. Its versatility makes it a valuable reagent in organic synthesis compared to other similar compounds .
Properties
IUPAC Name |
2-bromoethyl(diphenyl)sulfanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrS/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUOTDPFSSLRJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](CCBr)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrS+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


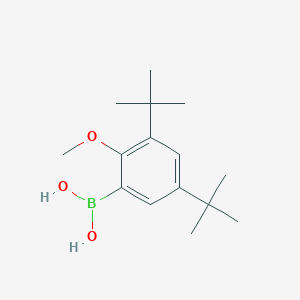
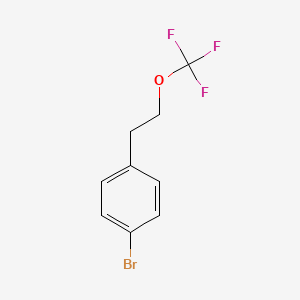
![4-(1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4-yl)-1H-imidazole](/img/structure/B3254907.png)

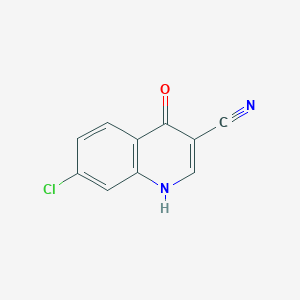
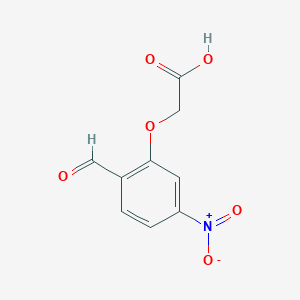
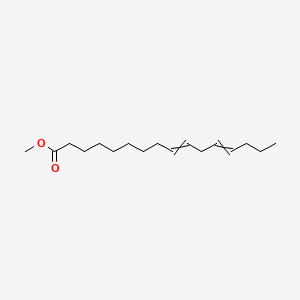
![Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B3254944.png)
